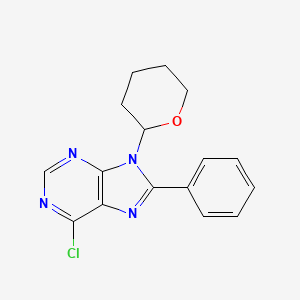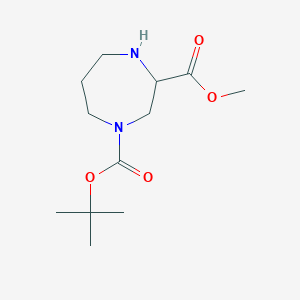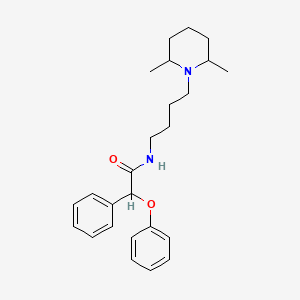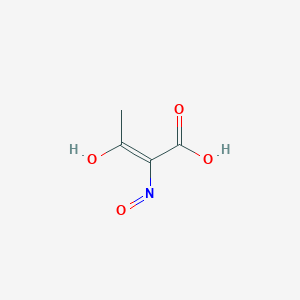
Tris(acetylacetonyl)dysprosium trihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(acetylacetonyl)dysprosium trihydrate is a coordination complex with the chemical formula C15H27DyO9. This compound is part of the lanthanide series and is known for its unique properties and applications in various scientific fields. It is commonly used in research due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(acetylacetonyl)dysprosium trihydrate typically involves the reaction of dysprosium chloride with acetylacetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol. The mixture is then heated under reflux conditions to facilitate the formation of the complex. After the reaction is complete, the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification.
化学反应分析
Types of Reactions: Tris(acetylacetonyl)dysprosium trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of dysprosium oxide.
Reduction: Reduction reactions can convert the complex into lower oxidation states of dysprosium.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various ligands like phosphines or amines can be used in substitution reactions.
Major Products:
Oxidation: Dysprosium oxide.
Reduction: Lower oxidation state dysprosium complexes.
Substitution: New coordination complexes with different ligands.
科学研究应用
Tris(acetylacetonyl)dysprosium trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in imaging and diagnostic techniques due to its paramagnetic properties.
Medicine: Explored for its potential in targeted drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of advanced materials and coatings due to its thermal stability and reactivity.
作用机制
The mechanism of action of Tris(acetylacetonyl)dysprosium trihydrate involves its ability to form stable coordination complexes with various substrates. The dysprosium ion interacts with the ligands through coordination bonds, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging.
相似化合物的比较
- Tris(acetylacetonyl)aluminum
- Tris(acetylacetonyl)chromium
- Tris(acetylacetonyl)iron
- Tris(acetylacetonyl)manganese
Comparison: Tris(acetylacetonyl)dysprosium trihydrate is unique due to its specific lanthanide properties, such as high magnetic susceptibility and thermal stability. Compared to other metal acetylacetonates, it offers distinct advantages in applications requiring strong paramagnetic properties and stability under high temperatures.
属性
IUPAC Name |
dysprosium(3+);pentane-2,4-dione;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H7O2.Dy.3H2O/c3*1-4(6)3-5(2)7;;;;/h3*3H,1-2H3;;3*1H2/q3*-1;+3;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAVDQDNLLUAEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.O.[Dy+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27DyO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18716-76-2 |
Source


|
| Record name | Dysprosium(III) acetylacetonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144067.png)

![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)


![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)






